molecular formula C10H10F8O4 B1583755 Diethyl perfluoroadipate CAS No. 376-50-1

Diethyl perfluoroadipate

Cat. No.: B1583755
CAS No.: 376-50-1
M. Wt: 346.17 g/mol
InChI Key: UBMQHNSEGKYMTP-UHFFFAOYSA-N
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Description

Diethyl perfluoroadipate is a chemical compound with the molecular formula C₁₀H₁₀F₈O₄. It is a fluorinated ester known for its unique properties, including high thermal stability and resistance to chemical reactions. This compound is often used in various scientific and industrial applications due to its distinctive characteristics.

Scientific Research Applications

Diethyl perfluoroadipate has a wide range of applications in scientific research, including:

Safety and Hazards

The safety data sheet for similar compounds suggests that they may be flammable and harmful if swallowed or inhaled . They may also cause severe skin burns and eye damage, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Future research on Diethyl perfluoroadipate and similar compounds could focus on their environmental impact, as these compounds have been found in all spatial scales with concerns of adverse ecological and human health effects . Another direction could be the development of green solvents for extractions, separations, formulations, and reaction chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl perfluoroadipate can be synthesized through the reaction of chloroform with diethyl oxalate in the presence of sodium metal or potassium metal. This reaction forms a chloride salt, which is then further processed to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced equipment and techniques helps in maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: Diethyl perfluoroadipate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: In this reaction, one functional group in the molecule is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of diethyl perfluoroadipate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its fluorinated structure, which imparts unique chemical and physical properties. These properties enable it to interact with various biological molecules and pathways, leading to its observed effects.

Comparison with Similar Compounds

Uniqueness: Diethyl perfluoroadipate stands out due to its specific fluorination pattern and ester functional groups, which provide a unique combination of properties. This makes it particularly useful in applications requiring high stability and resistance to chemical reactions.

Properties

IUPAC Name

diethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F8O4/c1-3-21-5(19)7(11,12)9(15,16)10(17,18)8(13,14)6(20)22-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMQHNSEGKYMTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(C(C(=O)OCC)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059925
Record name Diethyl octafluorohexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376-50-1
Record name 1,6-Diethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=376-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanedioic acid, 2,2,3,3,4,4,5,5-octafluoro-, 1,6-diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanedioic acid, 2,2,3,3,4,4,5,5-octafluoro-, 1,6-diethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diethyl octafluorohexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl octafluoroadipate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.192
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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